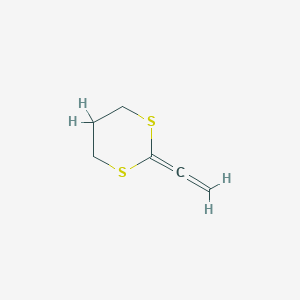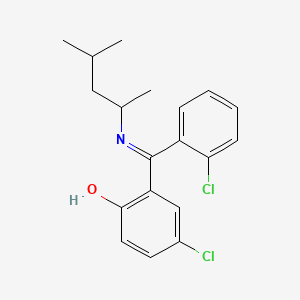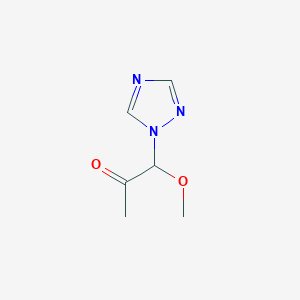
2-Ethenylidene-1,3-dithiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethenylidene-1,3-dithiane: is an organic compound with the molecular formula C6H10S2 . It belongs to the class of dithianes, which are sulfur-containing heterocycles. This compound is characterized by a six-membered ring containing two sulfur atoms and one ethenylidene group. The presence of sulfur atoms imparts unique chemical properties to the compound, making it valuable in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Ethenylidene-1,3-dithiane can be synthesized through the reaction of carbonyl compounds with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst. The reaction typically involves the formation of a thioacetal intermediate, which is then converted to the desired dithiane compound .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Common catalysts include yttrium triflate and tungstophosphoric acid, which facilitate the thioacetalization process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethenylidene-1,3-dithiane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3
Reduction: H2/Ni, H2/Rh, Zn/HCl
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Alkanes
Substitution: Substituted dithianes
Wissenschaftliche Forschungsanwendungen
2-Ethenylidene-1,3-dithiane has several applications in scientific research, including:
Chemistry:
Protecting Group: It is used as a protecting group for carbonyl compounds in organic synthesis.
Nucleophilic Acylation: The compound serves as a nucleophilic acylating agent in the Corey-Seebach reaction, allowing for the formation of carbon-carbon bonds.
Biology and Medicine:
Drug Development: The unique chemical properties of dithianes make them valuable intermediates in the synthesis of pharmaceutical compounds.
Industry:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
1,3-Dithiane: Similar to 2-ethenylidene-1,3-dithiane but lacks the ethenylidene group.
1,3-Dithiolane: Contains a five-membered ring with two sulfur atoms, differing in ring size and reactivity.
Uniqueness: this compound is unique due to the presence of the ethenylidene group, which imparts distinct reactivity and stability compared to other dithianes and dithiolanes. This makes it particularly valuable in specific synthetic applications and reactions .
Eigenschaften
| 80593-72-2 | |
Molekularformel |
C6H8S2 |
Molekulargewicht |
144.3 g/mol |
InChI |
InChI=1S/C6H8S2/c1-2-6-7-4-3-5-8-6/h1,3-5H2 |
InChI-Schlüssel |
CPGTYOGWDLLPOW-UHFFFAOYSA-N |
Kanonische SMILES |
C=C=C1SCCCS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[tert-Butyl(dimethyl)silyl]but-2-yn-1-one](/img/structure/B14431473.png)
![4-[4-(Octyloxy)benzamido]phenyl 4-(octyloxy)benzoate](/img/no-structure.png)










